molecular formula C28H27ClN4O2S B2357487 2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-3-[3-OXO-3-(4-PHENYLPIPERAZIN-1-YL)PROPYL]-3,4-DIHYDROQUINAZOLIN-4-ONE CAS No. 451463-92-6

2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-3-[3-OXO-3-(4-PHENYLPIPERAZIN-1-YL)PROPYL]-3,4-DIHYDROQUINAZOLIN-4-ONE

Cat. No.: B2357487
CAS No.: 451463-92-6
M. Wt: 519.06
InChI Key: WRNCIGBJDYCAKX-UHFFFAOYSA-N
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Description

2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-3-[3-OXO-3-(4-PHENYLPIPERAZIN-1-YL)PROPYL]-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound that belongs to the quinazolinone class This compound is characterized by its unique structure, which includes a quinazolinone core, a chlorophenyl group, and a phenylpiperazine moiety

Properties

IUPAC Name

2-[(2-chlorophenyl)methylsulfanyl]-3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27ClN4O2S/c29-24-12-6-4-8-21(24)20-36-28-30-25-13-7-5-11-23(25)27(35)33(28)15-14-26(34)32-18-16-31(17-19-32)22-9-2-1-3-10-22/h1-13H,14-20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRNCIGBJDYCAKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CCN3C(=O)C4=CC=CC=C4N=C3SCC5=CC=CC=C5Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-3-[3-OXO-3-(4-PHENYLPIPERAZIN-1-YL)PROPYL]-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via nucleophilic substitution reactions using chlorobenzyl chloride.

    Attachment of the Phenylpiperazine Moiety: The phenylpiperazine moiety can be attached through a coupling reaction with a suitable piperazine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-3-[3-OXO-3-(4-PHENYLPIPERAZIN-1-YL)PROPYL]-3,4-DIHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the quinazolinone core can be reduced to form alcohol derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules.

    Biology: The compound has shown potential as a biochemical probe for studying cellular processes.

    Medicine: Preliminary studies suggest that it may have pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-3-[3-OXO-3-(4-PHENYLPIPERAZIN-1-YL)PROPYL]-3,4-DIHYDROQUINAZOLIN-4-ONE is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The compound may modulate signaling pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Other compounds in this class include 2-phenylquinazolin-4-one and 2-methylquinazolin-4-one.

    Phenylpiperazine Derivatives: Compounds such as 1-phenylpiperazine and 4-phenylpiperazine share structural similarities.

Uniqueness

2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-3-[3-OXO-3-(4-PHENYLPIPERAZIN-1-YL)PROPYL]-3,4-DIHYDROQUINAZOLIN-4-ONE is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the chlorophenyl group and the phenylpiperazine moiety distinguishes it from other quinazolinone derivatives, potentially enhancing its pharmacological profile.

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